molecular formula C23H18N4O4S B2627645 2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 895650-26-7

2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2627645
CAS No.: 895650-26-7
M. Wt: 446.48
InChI Key: JWFDGOCQWXJKRL-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
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Biological Activity

The compound 2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique arrangement of functional groups and heterocyclic rings. The core structure includes:

  • Benzothiadiazine moiety
  • Pyrido[1,2-a]pyrimidine component
  • Methylphenyl substituent

This structural diversity contributes to its varied biological activities.

The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Its mechanism of action may involve:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and various kinases. This suggests that Compound A might also exhibit similar inhibitory properties against key enzymes involved in cellular proliferation and metabolism .
  • Receptor Modulation : The compound may act on specific receptors, potentially modulating signaling pathways that regulate cell growth and differentiation.

Therapeutic Potential

Compound A has been investigated for its potential therapeutic applications in several areas:

  • Cancer Therapy : Given its structural similarities to known inhibitors of cancer-related pathways, there is potential for Compound A to serve as an anticancer agent. Research indicates that compounds with pyrido[1,2-a]pyrimidine structures often target kinases involved in tumor growth .
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that Compound A could also possess anti-inflammatory effects.

Comparative Analysis

To better understand the biological activity of Compound A, a comparison with related compounds is useful. The following table summarizes some key findings:

Compound NameStructureTarget Enzyme/PathwayBiological Activity
Compound BPyrido[1,2-a]pyrimidine derivativeDHFRAnticancer activity
Compound CBenzothiadiazine derivativeKinase inhibitionAnti-inflammatory
Compound DSimilar heterocyclic structureMAPK pathwayAntitumor effects

Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrido[1,2-a]pyrimidine derivatives found that certain analogs exhibited potent inhibitory effects against cancer cell lines. These findings suggest that Compound A could be further explored for its anticancer potential through similar mechanisms .

Study 2: Enzyme Inhibition

Research on enzyme inhibitors has shown that compounds with structural similarities to Compound A can effectively inhibit DHFR and other kinases. The inhibition constants (K_i) reported for these compounds range from nanomolar to micromolar concentrations, indicating strong binding affinities . This reinforces the hypothesis that Compound A may also exhibit significant enzyme inhibition.

Properties

IUPAC Name

2-(3-methylphenyl)-1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-16-7-6-8-18(13-16)27-23(29)26(19-9-2-3-10-20(19)32(27,30)31)15-17-14-22(28)25-12-5-4-11-21(25)24-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFDGOCQWXJKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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